5-Amino-4-chloro-2-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSRABQCSOHYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Amino-4-chloro-2-fluorobenzoic acid chemical properties

An In-Depth Technical Guide to 5-Amino-4-chloro-2-fluorobenzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in the development of modern pharmaceuticals and agrochemicals. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, reactivity profiles, spectral data, and practical applications, grounding all information in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 957187-25-6) is a polysubstituted aromatic carboxylic acid. Its unique arrangement of an amino group, a carboxylic acid, and two different halogen atoms (chlorine and fluorine) on a benzene ring imparts a distinct reactivity profile, making it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the halogen and carboxyl groups, combined with the electron-donating amino group, creates a nuanced electronic environment that can be exploited for selective chemical transformations.

The physical and chemical properties of this compound are summarized below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 957187-25-6 | |

| Molecular Formula | C₇H₅ClFNO₂ | |

| Molecular Weight | 189.57 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | Data not consistently available; related isomers melt in the range of 180-215°C | |

| InChI Key | UTSRABQCSOHYHQ-UHFFFAOYSA-N | |

| SMILES | C1=C(C(=CC(=C1N)F)Cl)C(=O)O | [3] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the amino and carboxylic acid groups. The aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The exact chemical shifts will be influenced by the electronic effects of all substituents. The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield shift (typically >10 ppm), while the amino protons will also present as a broad singlet. For a related compound, 2-chloro-4-fluorobenzoic acid, aromatic proton signals are observed around 7.3-7.9 ppm.[4]

-

¹³C NMR: The carbon NMR will display seven distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon will be the most downfield signal (typically 165-175 ppm). The carbons attached to the electronegative fluorine and chlorine atoms will also have characteristic shifts. Data for 4-chlorobenzoic acid shows aromatic carbon signals in the range of 130-140 ppm, with the carboxyl carbon at ~177 ppm.[5]

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, as there are no adjacent fluorine or hydrogen atoms for coupling, which provides a clear diagnostic peak for the presence of the fluorine substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Key expected absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): Two distinct sharp peaks in the range of 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-N Stretch: Around 1250-1350 cm⁻¹.

-

C-F and C-Cl Stretches: In the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. Data from similar compounds like 4-aminobenzoic acid and 4-fluorobenzoic acid confirm these characteristic vibrational modes.[6][7]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion (M⁺) peak at m/z 189. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.[8][9] Fragmentation would likely involve the loss of H₂O, CO, and COOH from the parent ion.

Chemical Reactivity and Synthetic Pathways

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively under controlled conditions.

Reactivity Profile```dot

graph "Reactivity_Profile" { layout=neato; node [shape=box, style="filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];

}

Caption: A representative synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Nitration:

-

Charge a reaction vessel with 2,4-difluoro-3-chlorobenzoic acid.

-

Slowly add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) while maintaining a low temperature (0-10 °C) to control the exothermic reaction. The nitro group is directed to the 5-position due to the activating/directing effects of the existing substituents.

-

After the addition is complete, allow the reaction to stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by pouring it over ice and filter the resulting precipitate to isolate the 5-nitro intermediate. [10]

-

-

Esterification (Optional but Recommended):

-

To improve solubility in organic solvents for the subsequent reduction step and to protect the carboxylic acid, the nitro-intermediate can be esterified (e.g., using methanol and a catalytic amount of sulfuric acid under reflux). [10]

-

-

Reduction of the Nitro Group:

-

Dissolve the 5-nitro intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

Add a reducing agent. A common and clean method is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. [10]Alternatively, chemical reduction using metals like zinc, tin, or iron in an acidic medium can be employed. [11] * Run the reaction until the starting material is fully consumed.

-

Filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

-

Hydrolysis (if esterified):

-

If an ester was formed, hydrolyze it back to the carboxylic acid using either acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH), followed by neutralization to precipitate the final product.

-

-

Purification:

-

The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Applications in Research and Development

The structural motifs within this compound make it a high-value intermediate in two major industrial sectors:

-

Agrochemicals: It is a documented key intermediate in the synthesis of potent herbicides. [12]For instance, it serves as a building block for Saflufenacil, a pyrimidinedione class herbicide that functions by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme in weeds. [12]* Pharmaceuticals: In drug discovery, fluorine-containing building blocks are increasingly used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. [13]This compound provides a scaffold for creating complex molecules for various therapeutic targets. Its derivatives have been investigated for potential antiviral, anti-inflammatory, and anticancer activities. [3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. Based on data from related compounds, it should be treated as a hazardous substance.

-

Hazard Classification: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [14][15]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust. [16][17]* First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. [14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention. [16] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [15] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3][18]Recommended storage temperatures are often between 0-5°C. [3]

-

References

-

PubChem. 5-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information for a scientific publication. (2018). Royal Society of Chemistry. Available at: [Link]

-

Pharmaffiliates. (n.d.). 5-Amino-2-chloro-4-fluorobenzoic acid. Available at: [Link]

-

PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Liu, G., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

-

Chem-Impex International, Inc. (n.d.). 5-Chloro-2-fluorobenzoic acid. Available at: [Link]

-

NIST. (2018). Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. Available at: [Link]

-

O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

PrepChem. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Available at: [Link]

- Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.

-

PubChem. 5-Amino-4-(2-chloroanilino)-2-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). 4-Chlorobenzoic Acid. Available at: [Link]

-

NIST. (2018). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (2018). Benzoic acid, 4-chloro-. NIST Chemistry WebBook. Available at: [Link]

-

Chemsrc. (2025, August 24). 4-Chloro-2-fluoro-5-sulfamylbenzoic acid. Available at: [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzoic acid. Available at: [Link]

-

P212121 Store. (n.d.). 5-Amino-2-chloro-4-fluorobenzoic acid. Available at: [Link]

-

MDPI. (2020). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules. Available at: [Link]

-

NIST. (2018). 4-Chlorobenzoic acid, TMS derivative. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [smolecule.com]

- 4. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 5. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 6. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]

- 7. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 8. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 9. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. prepchem.com [prepchem.com]

- 12. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]

- 13. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. downloads.ossila.com [downloads.ossila.com]

- 17. fishersci.com [fishersci.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

Core Compound Profile: Physicochemical and Spectroscopic Characteristics

An In-Depth Technical Guide to 5-Amino-4-chloro-2-fluorobenzoic acid (CAS 957187-25-6)

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 957187-25-6), a highly functionalized aromatic intermediate pivotal to modern medicinal chemistry and drug discovery. We delve into its fundamental physicochemical and spectroscopic properties, explore plausible synthetic routes with mechanistic rationale, and detail its reactivity profile. Furthermore, this document outlines the strategic application of this molecule as a versatile building block in the design of advanced therapeutic agents, supported by robust protocols for its analytical characterization and safe handling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of halogenated scaffolds in their synthetic campaigns.

This compound is a solid, crystalline compound whose utility is derived from the specific arrangement of its functional groups on the benzene ring.[1][2] The interplay between the electron-donating amino group and the electron-withdrawing halogen (Cl, F) and carboxylic acid moieties creates a unique electronic and steric profile, making it a valuable precursor in multi-step organic synthesis.[3]

The strategic incorporation of fluorine is particularly significant in drug design. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic properties.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 957187-25-6 | [7] |

| Molecular Formula | C₇H₅ClFNO₂ | [1][7] |

| Molecular Weight | 189.57 g/mol | [1][7] |

| Appearance | Solid, Off-white to yellow crystalline powder | [1][2] |

| Purity | Typically ≥95% | [1][7] |

| InChI Key | UTSRABQCSOHYHQ-UHFFFAOYSA-N |[7] |

Spectroscopic Signature

While experimentally verified high-resolution spectra for this specific molecule are not widely published, its structure allows for the confident prediction of its key spectroscopic features. The following data is based on established chemical shift ranges and fragmentation patterns for analogous substituted benzoic acids.[8][9][10] Experimental verification is essential for definitive structural confirmation.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.7 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.5-6.0 (br s, 2H, -NH₂), ~12.0-13.0 (br s, 1H, -COOH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~167 (C=O), ~155 (C-F), ~148 (C-NH₂), ~125 (C-Cl), ~120-130 (Ar-C), ~110-115 (Ar-C) |

| FT-IR (KBr Pellet, cm⁻¹) | 3400-3200 (N-H & O-H stretch), 3000-2500 (Carboxylic acid O-H), ~1700 (C=O stretch), ~1620 (N-H bend), ~1250 (C-F stretch), ~800-700 (C-Cl stretch) |

| Mass Spec. (EI) | M⁺ peak at m/z 189/191 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragments from loss of -OH, -COOH, and subsequent cleavages. |

Synthesis and Mechanistic Considerations

The proposed pathway starts from the commercially available 2-chloro-4-fluorobenzoic acid. The directive influence of the existing substituents is key: the carboxylic acid is a meta-director, while the halogens are ortho-, para-directors. The strong activating effect of the fluorine and chlorine for electrophilic substitution at their para positions (C5) makes nitration a feasible next step.

Step-by-Step Synthetic Protocol

This protocol is a representative, field-proven methodology adapted for this specific target.

Step 1: Nitration of 2-Chloro-4-fluorobenzoic acid

-

Rationale: To introduce a nitrogen-containing functional group that can later be reduced to the required amine. The C5 position is activated for electrophilic attack.

-

Procedure:

-

To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-chloro-4-fluorobenzoic acid (1.0 eq).

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or HPLC indicates completion.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid (2-Chloro-4-fluoro-5-nitrobenzoic acid) by filtration, wash with cold water, and dry.

-

Step 2: Esterification

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent reduction step.

-

Procedure:

-

Reflux a solution of the nitro-acid from Step 1 in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is selectively reduced to an amine. Catalytic hydrogenation (H₂/Pd/C) is a clean method, while metal/acid reduction (e.g., Fe or SnCl₂ in HCl) is a robust and cost-effective alternative.[12]

-

Procedure (using Fe/HCl):

-

Suspend the nitro-ester from Step 2 in a mixture of ethanol and water.

-

Add iron powder followed by the dropwise addition of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours.

-

Cool the reaction, filter through celite to remove iron salts, and concentrate the filtrate.

-

Neutralize with a base (e.g., NaHCO₃) and extract the product (Methyl 5-amino-2-chloro-4-fluorobenzoate) with ethyl acetate.

-

Step 4: Hydrolysis of the Ester

-

Rationale: The final step is to deprotect the carboxylic acid to yield the target molecule.

-

Procedure:

-

Dissolve the amino-ester from Step 3 in a mixture of THF and water.

-

Add sodium hydroxide (2-3 eq) and stir at room temperature or with gentle heating until the reaction is complete.

-

Remove the THF in vacuo.

-

Acidify the remaining aqueous solution with cold 1M HCl until the product precipitates (typically pH 4-5).

-

Collect the solid by filtration, wash with cold water, and dry to yield this compound.

-

Reactivity and Applications in Drug Discovery

The molecule's value lies in its trifecta of reactive sites: the amino group, the carboxylic acid, and the C-Cl bond, which exhibits higher reactivity in cross-coupling reactions than the more inert C-F bond.[3] This allows for sequential, site-selective modifications.

This versatile scaffold is ideal for building libraries of complex molecules for structure-activity relationship (SAR) studies.[4] For instance:

-

Kinase Inhibitors: The aminobenzoic acid core is a common feature in many kinase inhibitors. The amino group can be acylated to form a hinge-binding motif, while the carboxylic acid can be converted to an amide to interact with solvent-exposed regions of the ATP-binding pocket.[14]

-

Agrochemicals: Halogenated aminobenzoic acids are precursors to potent herbicides and other agrochemicals.[3][15]

-

Materials Science: These types of molecules can be used as monomers for specialty polymers with enhanced thermal and chemical resistance.[16][17]

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized material. The following protocols are standard for the characterization of such compounds.[18][19]

Protocol: Purity Analysis by HPLC-UV

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Methodology:

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic or Trifluoroacetic acid).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength determined by a UV-Vis scan (e.g., ~254 nm or ~278 nm).[18]

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Protocol: Structural Confirmation by NMR Spectroscopy

-

Objective: To obtain detailed structural information for unambiguous identification.[10]

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which can solubilize both the amine and carboxylic acid protons.[8]

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). The resulting spectra should be consistent with the predicted data in Table 2.

-

Safety, Handling, and Storage

As a halogenated aromatic amine and acid, this compound requires careful handling. While specific toxicology data is not available, data for structurally similar compounds suggests it should be treated as a hazardous chemical.[20][21][22][23]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[21]

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[20][22] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[20]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[20]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[20]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents and bases.[21]

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Google Cloud.

- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.). Google Cloud.

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025, October 18). Google Cloud.

- Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0. (2023, August 15). Smolecule.

- This compound | 957187-25-6. (n.d.). Sigma-Aldrich.

- This compound | 957187-25-6. (n.d.). Sigma-Aldrich.

- 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0. (2023, July 13). ChemicalBook.

- 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde 95%. (n.d.). Exporter from Mumbai.

- 5-Chloro-2-fluorobenzoic acid Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc.

- 5-Chloro-2-fluorobenzoic acid Safety Data Sheet. (n.d.). Ossila.

- 2-Amino-5-fluorobenzoic acid Safety Data Sheet. (2025, December 19). Fisher Scientific.

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). ResearchGate.

- 2-Chloro-4-fluorobenzoic acid Safety Data Sheet. (2025, December 19). Fisher Scientific.

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]

- Perfluorohexyl Octane 98%. (n.d.). IndiaMART.

- 2-Amino-5-fluorobenzoic Acid Safety Data Sheet. (2025, December 10). Cayman Chemical.

- This compound. (n.d.). BLD Pharm.

- Supporting Information for Nickel-Catalyzed Carboxylation. (n.d.). Royal Society of Chemistry.

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals.

- 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9. (n.d.). Ossila.

- Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide. (2025). BenchChem.

- 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537. (n.d.). PubChem.

- 5-Chloro-2-fluorobenzoic acid. (n.d.). Chem-Impex.

- A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification. (2025). BenchChem.

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents.

- Preparation of 5-amino-2-chlorobenzoic acid. (n.d.). PrepChem.com.

- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (n.d.). Google Patents.

- A Comparative Guide to Analytical Performance for 3-Amino-2,4,5-trichlorobenzoic Acid. (2025). BenchChem.

- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.

- 5-Amino-2-chloro-4-fluorobenzoic acid. (n.d.). Pharmaffiliates.

- Koczon, P., Baranska, H., & Lewandowski, W. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.

- A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives using NMR Spectroscopy. (2025). BenchChem.

Sources

- 1. 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde 95% Supplier in Mumbai, 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. Perfluorohexyl Octane 98% Supplier in Mumbai, Perfluorohexyl Octane 98% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. ajrconline.org [ajrconline.org]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 957187-25-6 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianjournalofphysics.com [asianjournalofphysics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. prepchem.com [prepchem.com]

- 13. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]

- 16. ossila.com [ossila.com]

- 17. chemimpex.com [chemimpex.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. synquestlabs.com [synquestlabs.com]

- 21. downloads.ossila.com [downloads.ossila.com]

- 22. fishersci.com [fishersci.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 5-Amino-4-chloro-2-fluorobenzoic acid: Molecular Structure, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-Amino-4-chloro-2-fluorobenzoic acid, a key halogenated aromatic intermediate. The document delves into its detailed molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines its synthesis, reactivity, and critical applications in the development of pharmaceuticals and agrochemicals. This guide is intended for researchers, chemists, and professionals in drug discovery and material science who require a deep technical understanding of this versatile chemical building block.

Introduction and Strategic Importance

This compound (CAS No. 957187-25-6) is a polysubstituted aromatic carboxylic acid. Its structure, which incorporates an amine, a chlorine atom, and a fluorine atom on a benzoic acid scaffold, makes it a highly valuable and reactive intermediate in organic synthesis. The specific arrangement of these functional groups imparts unique electronic and steric properties, which can be leveraged to create complex molecules with tailored biological activities.

The strategic incorporation of fluorine and chlorine atoms is a well-established strategy in medicinal and agricultural chemistry.[1][2] Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while chlorine can modulate the electronic nature of the aromatic ring and provide a site for further chemical modification.[1][2] Consequently, this molecule serves as a pivotal precursor in the synthesis of a range of bioactive compounds, from herbicides to potential therapeutics.[3][4][5]

Molecular Structure and Physicochemical Properties

The fundamental architecture of this compound is a benzene ring functionalized with five substituents. The carboxyl, fluoro, chloro, and amino groups are positioned at C1, C2, C4, and C5, respectively. This substitution pattern dictates the molecule's reactivity and its spectroscopic signature.

Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 957187-25-6 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| SMILES | C1=C(C(=C(C=C1N)Cl)F)C(=O)O |

| InChI Key | UTSRABQCSOHYHQ-UHFFFAOYSA-N |

| InChI | 1S/C7H5ClFNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12) |

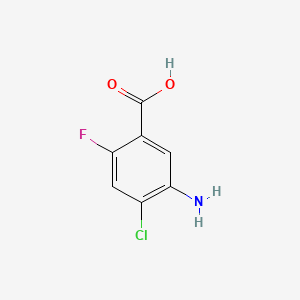

Molecular Visualization

The 2D structure of the molecule highlights the spatial relationship between the functional groups.

Caption: 2D structure of this compound.

Spectroscopic Profile for Structural Elucidation

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the amine and carboxylic acid groups. The two aromatic protons will appear as doublets due to coupling with the adjacent fluorine atom and potentially with each other. The amine protons will likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift, the observation of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon will be the most downfield signal. The carbons attached to the electronegative fluorine and chlorine atoms will also be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | -NH₂ | N-H Stretch |

| 3300-2500 | -COOH | O-H Stretch (broad) |

| 1700-1680 | -COOH | C=O Stretch |

| 1620-1580 | Aromatic Ring | C=C Stretch |

| 1300-1200 | C-N | C-N Stretch |

| 1250-1020 | C-F | C-F Stretch |

| 850-550 | C-Cl | C-Cl Stretch |

This table represents typical ranges for the specified functional groups. Actual values may vary based on experimental conditions.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (189.57 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

General Synthetic Approach

The synthesis of substituted benzoic acids like this one often involves a multi-step process starting from simpler, commercially available precursors. A plausible synthetic route involves the strategic introduction of the functional groups onto an aromatic core through reactions such as nitration, reduction, halogenation, and oxidation or carboxylation.

For instance, a related compound, 2-chloro-4-fluorobenzoic acid, can be synthesized from 2-chloro-4-amino bromobenzene through diazotization, followed by reactions to introduce the carboxyl group.[6] A similar logic of sequential functional group introduction would apply here.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

5-Amino-4-chloro-2-fluorobenzoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-Amino-4-chloro-2-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the predominant synthetic pathway for this compound (CAS No. 957187-25-6), a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The synthesis is predicated on a robust two-step sequence involving the regioselective nitration of 4-Chloro-2-fluorobenzoic acid, followed by the reduction of the resulting nitro intermediate. This document elucidates the chemical principles, provides field-proven experimental protocols, and outlines the necessary analytical methods for process control and final product validation, tailored for researchers and professionals in chemical synthesis and drug development.

Introduction: Significance and Applications

This compound is a substituted anthranilic acid derivative whose structural complexity and array of functional groups make it a valuable building block in medicinal chemistry and organic synthesis. The precise arrangement of the amino, chloro, and fluoro substituents on the benzoic acid core allows for targeted modifications and introductions into larger, biologically active molecules. While specific end-use applications are often proprietary, intermediates with this substitution pattern are instrumental in the synthesis of kinase inhibitors, specialized polymers, and other high-value chemical entities. The fluorine atom, in particular, can enhance metabolic stability and binding affinity of a final drug product.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is most effectively approached through a classical functional group interconversion strategy. The primary disconnection in a retrosynthetic analysis occurs at the C-N bond of the amine, pointing to a nitro group as its precursor. This is a reliable and widely practiced transformation. The nitro-substituted intermediate, in turn, can be synthesized via electrophilic aromatic substitution on a suitable precursor.

The chosen forward synthesis pathway, therefore, hinges on two core transformations:

-

Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

-

Nitro Group Reduction: Conversion of the nitro group to a primary amine (-NH₂).

The starting material of choice is 4-Chloro-2-fluorobenzoic acid (CAS No. 446-30-0) , a commercially available compound.[1] This selection is strategic, as the existing substituents direct the incoming electrophile to the desired position.

Logical Workflow Diagram

The overall process from starting material to final product is outlined below.

Caption: General experimental workflow for the synthesis.

Detailed Synthesis Pathway: From Precursor to Product

Step 1: Nitration of 4-Chloro-2-fluorobenzoic acid

The foundational step is the regioselective nitration of 4-Chloro-2-fluorobenzoic acid to produce the key intermediate, 4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS No. 35112-05-1) .[2][3]

The outcome of this electrophilic aromatic substitution is governed by the directing effects of the three substituents on the benzene ring.[4][5]

-

Carboxylic Acid (-COOH): This is a deactivating and meta-directing group, primarily due to its strong electron-withdrawing resonance and inductive effects. It directs the incoming electrophile away from the ortho (positions 2, 6) and para (position 4) positions.[6]

-

Fluorine (-F): Halogens are generally deactivating via the inductive effect but are ortho, para-directing due to resonance (lone pair donation). Fluorine's directing effect points to positions 3 and 5.

-

Chlorine (-Cl): Similar to fluorine, chlorine is an ortho, para-director. Its directing effect points to positions 3 and 5.

The nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acid, is the active electrophile.[7] The reaction proceeds as the electron-rich aromatic ring attacks the nitronium ion. The position of attack is a confluence of the directing effects. The position meta to the carboxylic acid group (position 5) is also ortho to the fluorine atom and ortho to the chlorine atom. This convergence of directing effects strongly favors the substitution at the C-5 position, leading to the desired 4-chloro-2-fluoro-5-nitrobenzoic acid isomer with high selectivity.[8] Controlling the reaction temperature is crucial to prevent the formation of unwanted isomers or dinitrated byproducts.[8]

Materials:

-

4-Chloro-2-fluorobenzoic acid (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice and Deionized Water

Procedure:

-

In a flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 4-Chloro-2-fluorobenzoic acid to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature of 0-5 °C.

-

Stir the mixture until all the solid has dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the benzoic acid derivative. The rate of addition must be controlled to maintain the internal reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A solid precipitate of 4-Chloro-2-fluoro-5-nitrobenzoic acid will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Dry the product under vacuum to yield the crude intermediate. This product is often of sufficient purity for the subsequent reduction step.

Step 2: Reduction of 4-Chloro-2-fluoro-5-nitrobenzoic acid

The second core step is the reduction of the nitro group of the intermediate to form the final product, This compound . This transformation is a cornerstone of industrial organic synthesis, and several reliable methods are available.[9]

The selection of a reducing agent is critical and depends on factors like functional group tolerance, cost, safety, and scale. For this specific substrate, two highly effective methods are presented: catalytic hydrogenation and metal/acid reduction.

-

Catalytic Hydrogenation: This is a clean and efficient method, often providing high yields with simple work-up procedures. Palladium on carbon (Pd/C) is a common and effective catalyst. The reaction is carried out under a hydrogen atmosphere. It is generally preferred for its chemoselectivity, as it typically does not reduce the carboxylic acid or cause dehalogenation under controlled conditions.[9]

-

Metal/Acid Reduction (Béchamp Reduction): This classical method uses a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid).[10] Iron in the presence of a weak acid like acetic acid or a salt like ammonium chloride is a cost-effective and scalable option. The work-up involves filtering off the iron salts.[9]

Materials:

-

4-Chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq)

-

Palladium on Carbon (10% Pd/C, 1-5 mol%)

-

Solvent: Ethanol, Methanol, or Ethyl Acetate

-

Hydrogen Gas (H₂)

Procedure:

-

Charge a pressure-rated hydrogenation vessel (e.g., a Parr shaker) with the nitro-intermediate and a suitable solvent (e.g., ethanol).

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the air, and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic and may require initial cooling.

-

Monitor the reaction by observing hydrogen uptake and/or by TLC/HPLC analysis of aliquots.

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Materials:

-

4-Chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq)

-

Iron powder (<100 mesh, 3-5 eq)

-

Ammonium Chloride (NH₄Cl) or Acetic Acid

-

Solvent: Ethanol/Water mixture

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the nitro-intermediate in a mixture of ethanol and water.

-

Add ammonium chloride and iron powder to the suspension.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or HPLC. The disappearance of the yellow color of the nitro compound is often a good visual indicator.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Add sodium carbonate to basify the mixture and precipitate iron hydroxides.

-

Filter the hot mixture through a pad of Celite®, washing thoroughly with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The residue can be dissolved in water and acidified with HCl to precipitate the product, which is then filtered, washed with water, and dried.

Purification and Quality Control

Purification Protocol

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as an ethanol/water or acetone/water mixture.

-

If the solution is colored, it can be treated with a small amount of activated charcoal and then hot-filtered.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.

| Parameter | Method | Expected Outcome |

| Purity | HPLC-UV | A single major peak corresponding to the product, with purity typically >98%. Isocratic methods using a C18 column with a mobile phase of acetonitrile/water with an acid modifier (e.g., formic or acetic acid) are common.[11][12] |

| Identity | ¹H NMR, ¹³C NMR | The spectra should show characteristic shifts and coupling patterns consistent with the this compound structure. |

| Identity | Mass Spectrometry (MS) | The mass spectrum should show the correct molecular ion peak (m/z) for C₇H₅ClFNO₂. |

| Melting Point | Melting Point Apparatus | A sharp melting point range consistent with the reference value for the pure compound. |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental and scalable organic reactions. The presented pathway, starting from 4-Chloro-2-fluorobenzoic acid, offers a reliable and high-yielding route to this valuable intermediate. Success hinges on careful control of reaction conditions, particularly temperature during nitration, and the appropriate selection of a reduction method tailored to the laboratory's or plant's capabilities. The protocols and analytical guidelines provided herein constitute a self-validating system, ensuring the production of high-purity material suitable for advanced research and development applications.

References

-

back.chilli.ee. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

-

ns1.apeoc.org.br. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis and Applications of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0). Retrieved from [Link]

-

Esteves, P. M., et al. (2008). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

ResearchGate. (2025). Electrochemical Reduction of m-Nitro Benzoic Acid at Various Electrode and pH. Retrieved from [Link]

- Google Patents. (n.d.). JPS5726652A - Reduction of nitrobenzoic acid.

-

YouTube. (2021). Nitration of benzoic acid. Retrieved from [Link]

-

Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. Retrieved from [Link]

-

Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-fluorobenzoic acid | 446-30-0 [chemicalbook.com]

- 2. 4-Chloro-2-fluoro-5-nitrobenzoic acid | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-CHLORO-2-FLUORO-5-NITROBENZOIC ACID | 35112-05-1 [chemicalbook.com]

- 4. back.chilli.ee [back.chilli.ee]

- 5. ns1.apeoc.org.br [ns1.apeoc.org.br]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 12. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-Amino-4-chloro-2-fluorobenzoic acid: An In-depth Technical Guide

Introduction

5-Amino-4-chloro-2-fluorobenzoic acid, with a molecular formula of C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol , is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring an activating amino group and deactivating halogen atoms on a benzoic acid scaffold, imparts specific electronic and steric properties that are crucial for its biological activity and potential as a building block in the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment of this compound are paramount, and a comprehensive analysis of its spectroscopic data is the cornerstone of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A typical range of -2 to 14 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.

-

Acquisition Time: 2-4 seconds.

-

Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for chemical shift referencing.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A typical range of 0 to 200 ppm.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Reference: The carbon signals of DMSO-d₆ (δ ≈ 39.52 ppm) are used for chemical shift referencing.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts of all peaks in both ¹H and ¹³C spectra.

-

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established substituent effects on the chemical shifts of aromatic protons and carbons, as well as data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.0 - 13.0 | br s | - | -COOH |

| ~7.5 - 7.7 | d | ~8-9 (³JHF) | H-6 |

| ~6.8 - 7.0 | d | ~6-7 (⁴JHF) | H-3 |

| ~5.5 - 6.0 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 168 | C=O |

| ~158 - 162 (d, ¹JCF) | C-2 |

| ~145 - 148 | C-5 |

| ~125 - 128 (d, ²JCF) | C-1 |

| ~120 - 123 (d, ³JCF) | C-6 |

| ~115 - 118 (d, ²JCF) | C-3 |

| ~110 - 113 | C-4 |

Spectral Interpretation

-

¹H NMR Spectrum: The aromatic region is expected to show two doublets corresponding to the two aromatic protons. The proton at the C-6 position is expected to appear at a lower field (downfield) due to the deshielding effect of the adjacent carboxylic acid group. This proton will exhibit coupling to the fluorine atom at C-2, resulting in a doublet with a typical ortho H-F coupling constant (³JHF) of approximately 8-9 Hz. The proton at the C-3 position will appear at a higher field (upfield) and will also be split into a doublet by the fluorine atom, with a smaller meta H-F coupling constant (⁴JHF) of around 6-7 Hz. The protons of the amino group (-NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. The carboxylic acid proton (-COOH) will also be a broad singlet at a very downfield chemical shift, typically above 12 ppm.

-

¹³C NMR Spectrum: The ¹³C NMR spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom directly attached to the fluorine (C-2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings over two or three bonds (²JCF and ³JCF). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, causing an upfield shift of the ortho and para carbons, while the fluorine, chlorine, and carboxylic acid groups are electron-withdrawing, leading to downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amino, carboxylic acid, and aromatic functionalities.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Technique)

Objective: To obtain a high-quality FT-IR spectrum of this compound to identify its functional groups.

Methodology:

-

Sample and KBr Preparation:

-

Ensure that both the this compound sample and spectroscopy-grade potassium bromide (KBr) are thoroughly dry to avoid interference from water absorption bands. Drying in an oven at ~110°C for a few hours is recommended.

-

Use an agate mortar and pestle for grinding to prevent contamination.

-

-

Sample Grinding and Mixing:

-

Grind 1-2 mg of the sample into a very fine powder in the agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained. The goal is to uniformly disperse the sample particles within the KBr matrix.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-pressing die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes. The KBr will flow under pressure and form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

-

Place the KBr pellet in the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3500 | Medium | N-H asymmetric stretching (amino group) |

| ~3300 - 3400 | Medium | N-H symmetric stretching (amino group) |

| ~2500 - 3300 | Broad | O-H stretching (carboxylic acid, H-bonded) |

| ~1680 - 1710 | Strong | C=O stretching (carboxylic acid dimer) |

| ~1600 - 1620 | Medium | N-H bending (amino group) |

| ~1550 - 1600 | Medium | C=C stretching (aromatic ring) |

| ~1400 - 1450 | Medium | C-O-H bending (carboxylic acid) |

| ~1200 - 1300 | Strong | C-O stretching (carboxylic acid) |

| ~1100 - 1200 | Strong | C-F stretching |

| ~700 - 800 | Strong | C-Cl stretching |

| ~800 - 900 | Strong | Aromatic C-H out-of-plane bending |

Spectral Interpretation

The IR spectrum will be dominated by the broad O-H stretching band of the hydrogen-bonded carboxylic acid, which often overlaps with the C-H stretching vibrations. The two N-H stretching bands of the primary amine will appear as medium-intensity peaks in the 3300-3500 cm⁻¹ region. A strong and sharp absorption band corresponding to the C=O stretch of the carboxylic acid dimer is expected around 1700 cm⁻¹. The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1550-1600 cm⁻¹ region and C-H out-of-plane bending vibrations. The C-F and C-Cl stretching vibrations will give rise to strong bands in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: LC-MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the LC-MS analysis.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrumentation:

-

Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like aminobenzoic acids.

-

-

LC Parameters:

-

Column: A C18 reversed-phase column is typically used for the separation of small organic molecules.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of a volatile acidifier like formic acid (0.1%) to improve peak shape and ionization efficiency. Non-volatile buffers should be avoided as they can contaminate the mass spectrometer.

-

Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity for the analyte. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

-

Scan Range: A mass range of m/z 50-300 should be sufficient to observe the molecular ion and its fragments.

-

Fragmentation: For tandem mass spectrometry (MS/MS), the precursor ion (e.g., [M-H]⁻) is isolated and fragmented using collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.

-

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Comments |

| [M+H]⁺ | 190.0 | Protonated molecular ion. |

| [M-H]⁻ | 188.0 | Deprotonated molecular ion. |

| [M-H₂O]⁺ (from [M+H]⁺) | 172.0 | Loss of water from the protonated carboxylic acid. |

| [M-CO₂H]⁺ (from [M+H]⁺) | 145.0 | Loss of the carboxylic acid group. |

| [M-CO₂]⁻ (from [M-H]⁻) | 144.0 | Decarboxylation of the deprotonated molecular ion. |

Note: The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing ions, with an M+2 peak that is approximately one-third the intensity of the M peak.

Spectral Interpretation

In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at m/z 190.0. Common fragmentation pathways would involve the loss of water (H₂O) from the protonated carboxylic acid to give a fragment at m/z 172.0, or the loss of the entire carboxylic acid group (-COOH) to yield a fragment at m/z 145.0.

In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed at m/z 188.0. A characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), which would result in a fragment ion at m/z 144.0. The isotopic signature of chlorine should be carefully examined in all chlorine-containing fragments to confirm its presence.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound, along with detailed, field-proven experimental protocols for data acquisition. While experimentally-derived spectra are the gold standard for structural confirmation, the predictive data and interpretations presented here offer a robust framework for researchers working with this compound. By understanding the expected spectral features and the rationale behind them, scientists can more confidently identify and characterize this compound in their research and development endeavors. It is strongly recommended that researchers acquire their own experimental data for definitive structural assignment and purity assessment.

References

- Koczoń, P., Barańska, H., & Lewandowski, W. (2002). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 11(1), 71-78.

-

Singh, V., & Saraf, S. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]

- The Royal Society of Chemistry. (2019).

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. [Link]

- The Royal Society of Chemistry. (2018).

-

PubChem. 4-Chlorobenzoic Acid. [Link]

-

SpectraBase. 3-Chlorobenzoic acid. [Link]

-

Pharmaffiliates. 1-Bromo-4-chlorobutane. [Link]

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Analytical Letters, 49(3), 364-376. [Link]

-

ResearchGate. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

-

PubChem. 5-Chloro-2-fluorobenzoic acid. [Link]

-

de la C. Santos, M., et al. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3043-3049. [Link]

- LibreTexts Chemistry. (2023).

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 4-Amino-2-chlorobenzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 4-amino-2-chloro-. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

-

Research Square. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 5-Amino-4-chloro-2-fluorobenzoic Acid: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-chloro-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its unique combination of functional groups—an amino group, a chloro substituent, and a fluoro substituent—imparts specific electronic and steric properties that can influence its biological activity and material characteristics. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its fundamental physical properties is a prerequisite for further development.

This technical guide provides a comprehensive overview of the methodologies for determining two critical physical properties of this compound: its melting point and solubility. While specific experimental values for this compound are not widely published, this guide, written from the perspective of a Senior Application Scientist, will equip researchers with the foundational knowledge and detailed protocols to ascertain these properties with precision. The emphasis is not merely on the procedural steps but on the underlying scientific principles that ensure data integrity and reproducibility.

Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity; pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range. Therefore, accurate melting point determination is a cornerstone of compound identification and quality control.

Reported Melting Point

| Compound | CAS Number | Melting Point (°C) |

| This compound | 957187-25-6 / 172404-33-0 | Data not available |

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[4]

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[4]

-

Take a capillary tube sealed at one end and tap the open end into the powdered sample.

-

-

Loading the Capillary Tube:

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

-

The packed sample should be approximately 1-2 mm in height to ensure uniform heat distribution.[5]

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Approximate Melting Point Determination:

-

If the melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) can be used to determine an approximate melting range.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Heat the sample at a slow, controlled rate of 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same rate and record the temperature at which the last solid crystal melts (T2).

-

The melting range is reported as T1 - T2.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures efficient and uniform heat transfer.

-

Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing a more accurate melting range.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility: A Critical Parameter for Bioavailability and Formulation

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For active pharmaceutical ingredients (APIs), aqueous solubility is a critical determinant of bioavailability.[6] Understanding the solubility of this compound in various solvents is essential for designing appropriate formulations and predicting its behavior in biological systems.

Solubility Data

Specific experimental solubility data for this compound is not currently available in the public domain. The following section outlines the gold-standard "shake-flask" method for its determination.

| Solvent | Temperature (°C) | Solubility (mg/mL or mol/L) |

| pH 1.2 Buffer (e.g., 0.1 N HCl) | 37 ± 1 | Data not available |

| pH 4.5 Buffer (e.g., Acetate Buffer) | 37 ± 1 | Data not available |

| pH 6.8 Buffer (e.g., Phosphate Buffer) | 37 ± 1 | Data not available |

| Other relevant solvents (e.g., Ethanol, DMSO) | Room Temperature | Data not available |

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (or equilibrium) solubility.[6]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the sealed flasks in a shaker bath maintained at a constant temperature (e.g., 37 ± 1°C for physiological relevance).[7]

-

Agitate the flasks for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[7]

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This is typically achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

-

Quantification:

-

Accurately dilute the filtered supernatant with an appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

-

Self-Validating System:

-

Confirmation of Equilibrium: Sampling at multiple time points ensures that the system has reached a true equilibrium state.

-

pH Verification: Measuring the pH before and after equilibration confirms that the compound itself has not altered the pH of the buffer, which could affect its solubility.[6]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The determination of melting point and solubility are indispensable first steps in the physicochemical characterization of this compound. While specific data for this compound remains to be published, the standardized and robust methodologies detailed in this guide provide a clear path for researchers to obtain reliable and reproducible results. Adherence to these protocols, with a keen understanding of the principles behind them, will ensure a solid foundation for any subsequent research and development efforts involving this promising molecule.

References

-

This compound | 957187-25-6. Sigma-Aldrich.

-

Melting point determination. University of Calgary.

-

5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0. Smolecule.

-

Annex 4. World Health Organization (WHO).

-

5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0. Pharmaffiliates.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Experiment 1: Melting-point Determinations. Athabasca University.

-

Determination of Melting Point of An Organic Compound. Scribd.

-

5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0. ChemicalBook.

-

experiment (1) determination of melting points.

-

Determination Of Melting Point Of An Organic Compound. BYJU'S.

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. PubMed.

-

Shake-Flask Solubility Assay. Enamine.

-

5-Chloro-2-fluorobenzoic acid. Chem-Impex.

-

Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated properties. ResearchGate.

Sources

- 1. This compound | 957187-25-6 [sigmaaldrich.com]

- 2. Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [smolecule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

Introduction: The Critical Role of Quality in a Key Synthetic Building Block

An In-depth Technical Guide to the Purity and Assay of 5-Amino-4-chloro-2-fluorobenzoic acid